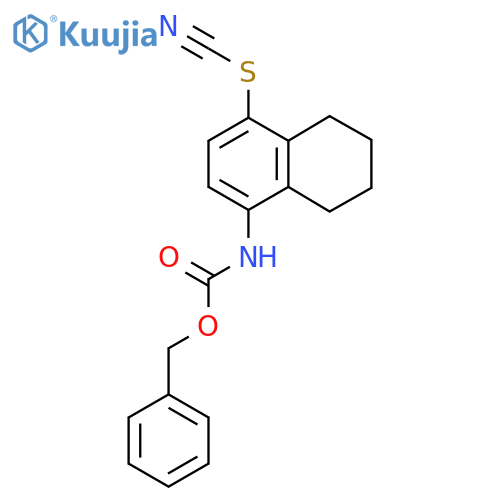

Cas no 2680679-90-5 (benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate)

benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate

- EN300-28296773

- 2680679-90-5

- benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate

-

- インチ: 1S/C19H18N2O2S/c20-13-24-18-11-10-17(15-8-4-5-9-16(15)18)21-19(22)23-12-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,21,22)

- InChIKey: GQABVMWRKZQTTB-UHFFFAOYSA-N

- ほほえんだ: S(C#N)C1=CC=C(C2=C1CCCC2)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 338.10889899g/mol

- どういたいしつりょう: 338.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 87.4Ų

benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28296773-0.5g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28296773-0.25g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28296773-0.1g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28296773-0.05g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28296773-5g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28296773-1g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28296773-1.0g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28296773-10.0g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28296773-5.0g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28296773-2.5g |

benzyl N-[4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-yl]carbamate |

2680679-90-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamateに関する追加情報

Benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate: A Comprehensive Overview

The compound benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate (CAS No. 2680679-90-5) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzyl group with a tetrahydronaphthalene moiety and a cyanosulfanyl substituent. The combination of these structural elements imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of tetrahydronaphthalene derivatives in drug discovery and materials science. The cyanosulfanyl group, in particular, has been shown to enhance the compound's reactivity and stability under various conditions. This makes benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate a promising candidate for applications in catalysis, polymer synthesis, and as an intermediate in the production of advanced materials.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various methodologies to optimize the synthesis pathway, ensuring high yield and purity. For instance, the use of phase-transfer catalysts has been reported to significantly improve the efficiency of the reaction. These advancements not only contribute to the scalability of production but also pave the way for further modifications to tailor the compound's properties for specific applications.

In terms of applications, benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate has shown potential in the field of biomedical engineering. Its ability to form stable complexes with metal ions makes it a valuable component in the development of contrast agents for imaging techniques such as MRI. Additionally, its compatibility with biological systems suggests its use in drug delivery systems and as a scaffold for designing bioactive molecules.

Recent breakthroughs in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have provided insights into its electronic structure and interaction patterns with other molecules. These findings are crucial for predicting its reactivity under different conditions and designing experiments to validate theoretical predictions.

Furthermore, the environmental impact of benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate has been a topic of interest among researchers. Studies have focused on its biodegradability and toxicity profiles to ensure its safe handling and disposal. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms under controlled conditions, which is a positive indicator for its use in eco-friendly chemical processes.

In conclusion, benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate (CAS No. 2680679-90-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and favorable chemical properties make it an attractive subject for further research and development. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play a significant role in advancing modern science and technology.

2680679-90-5 (benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate) 関連製品

- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)

- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)

- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)

- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)

- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)

- 2172471-39-3(5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)

- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)

- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)